molecular formula C9H9ClO4 B2774193 2-Chloro-4,6-dimethoxybenzoic acid CAS No. 82477-60-9

2-Chloro-4,6-dimethoxybenzoic acid

Cat. No.: B2774193
CAS No.: 82477-60-9
M. Wt: 216.62
InChI Key: QKKSYRXIBLFVDR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine and methoxy groups at the 2, 4, and 6 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethoxybenzoic acid typically involves the chlorination of 4,6-dimethoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

  • Dissolve 4,6-dimethoxybenzoic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the evolution of gas ceases, indicating the completion of chlorination.
  • Purify the product by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-amino-4,6-dimethoxybenzoic acid or 2-thio-4,6-dimethoxybenzoic acid.

    Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or this compound.

    Reduction: Formation of 2-chloro-4,6-dimethoxybenzyl alcohol.

Scientific Research Applications

2-Chloro-4,6-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethoxybenzoic acid is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-chloro-4,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKSYRXIBLFVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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